D2 Receptor Allosteric Modulation: MIF-1 vs. 2-Furoyl Peptidomimetic 6a
In a direct comparative pharmacological evaluation, MIF-1 TFA produced an 18 ± 9% increase in maximal [3H]-N-propylapomorphine ([3H]-NPA) response at D2 receptors at 10 pM concentration. This effect was compared to the novel 2-furoyl-based peptidomimetic 6a, which produced a statistically significant increase of 11 ± 1% under identical assay conditions [1].
| Evidence Dimension | Enhancement of maximal [3H]-NPA response at D2 receptors |
|---|---|
| Target Compound Data | 18 ± 9% increase at 10 pM |
| Comparator Or Baseline | Peptidomimetic 6a: 11 ± 1% increase at 10 pM |
| Quantified Difference | MIF-1 TFA shows a 1.6-fold higher mean enhancement, though with greater variability |
| Conditions | In vitro binding assay using tritiated N-propylapomorphine ([3H]-NPA) at human dopamine D2 receptors |
Why This Matters
This establishes MIF-1 TFA as the essential reference standard for benchmarking novel D2R PAMs in early-stage CNS drug discovery programs.
- [1] Sampaio-Dias IE, et al. Synthesis, Pharmacological, and Biological Evaluation of 2-Furoyl-Based MIF-1 Peptidomimetics and the Development of a General-Purpose Model for Allosteric Modulators (ALLOPTML). ACS Chem Neurosci. 2021 Jan 6;12(1):203-215. View Source
